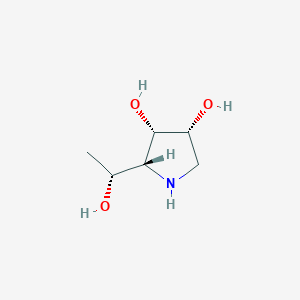![molecular formula C8H7NO2S B12854476 4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
4-Hydroxy-2-(methylthio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(methylthio)benzo[d]oxazole is an organic compound with the molecular formula C8H7NO2S It is a derivative of benzoxazole, featuring a hydroxyl group at the fourth position and a methylthio group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(methylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with carbon disulfide and methyl iodide, followed by cyclization under basic conditions. The reaction conditions often require a solvent such as ethanol and a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced, particularly at the hydroxyl group, to form corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation or acylation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(methylthio)benzo[d]oxazole has several applications across different scientific disciplines:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-2-(methylthio)benzo[d]oxazole exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
2-(Methylthio)benzo[d]oxazole: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Hydroxybenzo[d]oxazole: Lacks the methylthio group, potentially altering its chemical properties and applications.
2-Hydroxy-4-(methylthio)benzo[d]oxazole:
Uniqueness: 4-Hydroxy-2-(methylthio)benzo[d]oxazole is unique due to the presence of both the hydroxyl and methylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7NO2S |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
2-methylsulfanyl-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C8H7NO2S/c1-12-8-9-7-5(10)3-2-4-6(7)11-8/h2-4,10H,1H3 |
Clave InChI |
UMXUFPJCSSFXNN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(C=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)


![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)

![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)





![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)

